![molecular formula C12H9BrN2O4S B3023288 N-(4-bromophenyl)-4-nitrobenzenesulfonamide CAS No. 16937-01-2](/img/structure/B3023288.png)
N-(4-bromophenyl)-4-nitrobenzenesulfonamide
Overview
Description
N-(4-bromophenyl)-4-nitrobenzenesulfonamide, commonly known as NBS, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has been found to exhibit a range of biochemical and physiological effects. In
Scientific Research Applications
Antimicrobial Activity
N-(4-bromophenyl)-4-nitrobenzenesulfonamide: has been investigated for its antimicrobial potential. Researchers have tested its efficacy against bacterial and fungal strains. Preliminary results suggest that it could be a promising candidate for developing novel antimicrobial agents, particularly against Gram-positive pathogens like Enterococcus faecium biofilm-associated infections .
Antioxidant Properties
The compound has also been evaluated for its antioxidant activity. Assays using DPPH, ABTS, and ferric reducing power indicate that it possesses antioxidant effects. These properties are essential for combating oxidative stress and protecting cells from damage .
Toxicity Assessment
Researchers have studied the toxicity of N-(4-bromophenyl)-4-nitrobenzenesulfonamide using freshwater cladoceran Daphnia magna Straus. Understanding its toxicity profile is crucial for safe application in various contexts .
Drug Design and Scaffold Exploration
The compound’s unique structure makes it an interesting scaffold for drug design. By modifying its functional groups, researchers can explore derivatives with enhanced pharmacological properties. This approach aims to combat antimicrobial and anticancer drug resistance .
Synthesis of Imines and Derivatives
N-(4-bromophenyl)-4-nitrobenzenesulfonamide: has been utilized in the synthesis of imine derivatives via Suzuki cross-coupling reactions. These derivatives exhibit moderate to good yields and tolerate various electron-donating and withdrawing functional groups .
Biological Significance and Therapeutic Potential
Given the promising therapeutic potential of this compound, ongoing research aims to identify biologically active analogs. These derivatives could serve as antimicrobial agents, antioxidants, or even anticancer drugs .
Safety and Hazards
“N-(4-bromophenyl)acetamide”, a similar compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
For instance, thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
For example, transaminases (TAs) are one of the most promising biocatalysts in organic synthesis for the preparation of chiral amino compounds .
Pharmacokinetics
The compound can be analyzed by reverse phase (rp) hplc method with simple conditions .
Result of Action
Compounds with similar structures have shown promising antimicrobial activity and were found to be active against breast cancer cell lines .
Action Environment
It is known that the properties of similar compounds can be tailored for application under specific conditions .
properties
IUPAC Name |
N-(4-bromophenyl)-4-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O4S/c13-9-1-3-10(4-2-9)14-20(18,19)12-7-5-11(6-8-12)15(16)17/h1-8,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTZBJZKJMXSIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360033 | |
Record name | N-(4-bromophenyl)-4-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-4-nitrobenzenesulfonamide | |
CAS RN |
16937-01-2 | |
Record name | N-(4-bromophenyl)-4-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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